molecular formula C10H12N4O3S B10784190 Inosine, 2'-deoxy-6-thio- CAS No. 2946-46-5

Inosine, 2'-deoxy-6-thio-

Cat. No.: B10784190
CAS No.: 2946-46-5
M. Wt: 268.29 g/mol
InChI Key: WACLJMMBCDNRJE-UHFFFAOYSA-N
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Description

Inosine, 2'-deoxy-6-thio-, also referred to in research as 6-thio-2´-deoxyguanosine (6-thio-dG), is a nucleoside analog that serves as a critical tool in oncology and molecular biology research. Its primary research value lies in its role as a telomerase-dependent telomere-targeting agent. Telomerase is an enzyme expressed in the vast majority of cancer cells but not in most normal somatic cells, making it an attractive target for anti-cancer strategies . The compound's mechanism of action is distinct from classic telomerase inhibitors. Rather than simply inhibiting the enzyme, 6-thio-dG is recognized by telomerase and incorporated into the telomeres during the telomere elongation process . This incorporation of a thio-modified nucleoside into the newly synthesized telomeric DNA leads to telomere dysfunction. The modified telomeres lose their protective "capping" function, which in turn triggers DNA damage responses and rapid cell death or senescence, specifically in telomerase-positive cells . This approach can induce therapeutic effects without the prolonged lag period typically associated with telomerase inhibition strategies. Research applications for Inosine, 2'-deoxy-6-thio- include investigating telomere biology and the mechanisms of telomere uncapping, exploring novel telomerase-dependent cancer therapeutic approaches, and studying cell death mechanisms in a wide range of telomerase-positive human cancer cell lines. Preclinical studies have demonstrated its efficacy in decreasing tumor growth rates in models such as A549 lung cancer cell-based mouse xenografts . Furthermore, its effects can be contrasted with those of 6-thioguanine to elucidate telomerase-specific mechanisms. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c15-2-6-5(16)1-7(17-6)14-4-13-8-9(14)11-3-12-10(8)18/h3-7,15-16H,1-2H2,(H,11,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACLJMMBCDNRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC=NC3=S)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945040
Record name 9-(2-Deoxypentofuranosyl)-9H-purine-6-thiol
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Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2239-64-7, 2946-46-5
Record name Inosine, 2'-deoxy-6-thio-
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Record name Inosine, 2'-deoxy-6-thio-
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 9-(2-Deoxypentofuranosyl)-9H-purine-6-thiol
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Record name 6-Mercaptopurine-2-deoxyriboside
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxy-6-thioinosine typically involves the modification of 2’-deoxyinosine. One common method includes the use of Lawesson’s reagent to replace the oxygen atom with a sulfur atom. The process involves several steps, including protection of hydroxyl groups, thionation, and deprotection .

Industrial Production Methods

Industrial production methods for 2’-deoxy-6-thioinosine are not well-documented in the literature. the synthesis generally follows similar steps as laboratory methods, with optimization for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2’-deoxy-6-thioinosine undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides and sulfones.

    Reduction: Reduction of the thio group to a thiol.

    Substitution: Nucleophilic substitution reactions at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Alkyl or acyl thioethers.

Scientific Research Applications

Chemistry

Inosine, 2'-deoxy-6-thio- serves as a crucial building block for synthesizing modified nucleotides and nucleosides. Its unique structure allows researchers to explore new chemical pathways and develop novel compounds with enhanced properties.

Biology

The compound is studied for its role in DNA and RNA interactions, particularly in gene expression regulation. It has been shown to interfere with normal base pairing and replication processes, making it an important tool for investigating nucleic acid metabolism .

Medicine

Inosine, 2'-deoxy-6-thio- is being investigated for its potential as an antiviral and anticancer agent due to its ability to disrupt nucleic acid metabolism. Notably:

  • Anticancer Activity : Research indicates that this compound can induce telomeric DNA damage in cancer cells, which is a promising mechanism for targeting telomerase-positive tumors. Studies have demonstrated that it can effectively reduce tumor proliferation and induce apoptosis in glioma cell lines resistant to conventional therapies .
  • Antiviral Properties : Preliminary studies suggest that modified nucleosides like inosine, 2'-deoxy-6-thio-, may exhibit antiviral effects by inhibiting viral replication through interference with host nucleotide metabolism .

Case Study 1: Glioma Treatment

A study investigating the efficacy of inosine, 2'-deoxy-6-thio- in gliomas revealed that it significantly decreased tumor size in patient-derived xenografts (PDX) models. The compound induced telomeric DNA damage and apoptosis selectively in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Case Study 2: Nucleotide Metabolism

Research has shown that inosine, 2'-deoxy-6-thio- can inhibit enzymes involved in nucleotide metabolism, such as inosine monophosphate dehydrogenase. This inhibition leads to reduced DNA and RNA synthesis in cancer cells, providing a dual mechanism of action against malignancies .

Comparative Analysis Table

Application DomainMechanism of ActionKey Findings
ChemistryBuilding block for modified nucleotidesEnables exploration of new chemical pathways
BiologyDisrupts base pairing and replicationInfluences gene expression regulation
MedicineAntiviral and anticancer agentInduces telomeric DNA damage; reduces tumor size

Mechanism of Action

The mechanism of action of 2’-deoxy-6-thioinosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. It targets enzymes involved in nucleotide metabolism, such as inosine monophosphate dehydrogenase, leading to the inhibition of DNA and RNA synthesis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights key structural analogs of 2'-deoxy-6-thioinosine, emphasizing modifications, molecular properties, and applications:

Compound Name Molecular Formula Key Modifications Applications/Significance References
2'-Deoxy-6-thioinosine C₁₀H₁₃N₄O₄S 6-thio, 2'-deoxy (hypoxanthine base) Research tool for nucleoside analogs; potential antiviral properties
2'-Deoxyinosine C₁₀H₁₂N₄O₄ 2'-deoxy (hypoxanthine base) Substrate for enzymatic studies
2',3'-Dideoxyinosine (ddI) C₁₀H₁₂N₄O₃ 2',3'-deoxy Antiretroviral (HIV treatment)
N⁶-Methyl-2'-deoxyadenosine C₁₁H₁₅N₅O₃ N⁶-methyl (adenine base) Epigenetic modulation studies
2'-Deoxy-6-thiouridine C₉H₁₁N₂O₄S 6-thio, 2'-deoxy (uracil base) Nucleoside analog research
Key Observations:

Base Modifications: The hypoxanthine base in 2'-deoxy-6-thioinosine differentiates it from adenine/uracil derivatives (e.g., N⁶-methyl-2'-deoxyadenosine, 2'-deoxy-6-thiouridine). Hypoxanthine pairs with cytosine, while adenine pairs with thymine, influencing DNA/RNA interactions .

Sugar Modifications: 2'-deoxyribose is common among analogs, but 2',3'-dideoxyinosine (ddI) lacks hydroxyls at both 2' and 3' positions, enabling DNA chain termination—a mechanism exploited in HIV therapy .

Stability and Reactivity: 2'-Deoxy-6-thioinosine’s stability contrasts with adenosine, which is rapidly deaminated extracellularly . The 6-thio group’s acidity in thiouridine analogs facilitates alkylation under mild conditions, a reactivity that may extend to 2'-deoxy-6-thioinosine .

Biological Activity

Inosine, 2'-deoxy-6-thio- (commonly referred to as 6-thio-2'-deoxyguanosine or THIO) is a nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic efficacy, and the implications for cancer treatment.

6-thio-2'-deoxyguanosine functions primarily as a telomere-targeting agent. It is incorporated into DNA during replication, leading to structural alterations in telomeres that can trigger cellular responses associated with DNA damage. This incorporation results in telomere dysfunction, which is particularly detrimental to cancer cells that rely on telomerase for maintaining telomere length and genomic stability.

Key Mechanisms:

  • Telomerase Inhibition : THIO is recognized by telomerase and incorporated into newly synthesized telomeres, leading to the formation of modified telomeres that are structurally distinct from native telomeres. This modification can result in telomere uncapping and subsequent activation of DNA damage response pathways .
  • Induction of Apoptosis : Studies have shown that treatment with THIO induces apoptotic cell death in various cancer cell lines, with reported IC50 values ranging from 0.7 to 2.9 µM . This cytotoxic effect is enhanced in cells expressing high levels of telomerase.

Therapeutic Efficacy

Recent research has demonstrated the efficacy of THIO in several types of cancer, particularly gliomas. The following table summarizes key findings from various studies regarding its therapeutic effects:

Study ReferenceCancer TypeMethodologyKey Findings
GliomasIn vitro & In vivoInduces telomeric DNA damage; effective against temozolomide-resistant gliomas
Various cancersCell viability assaysSignificant reduction in cell viability; minimal toxicity to normal cells
Lung cancer (A549)Mouse xenograft studiesReduced tumor growth rate; increased telomere dysfunction in vivo

Case Studies

  • Glioma Treatment : A study evaluating THIO's effects on human and mouse glioma cell lines found that it induced significant apoptosis and reduced tumor proliferation in patient-derived xenografts. The study highlighted THIO's potential as a monotherapy for gliomas resistant to standard treatments like temozolomide .
  • Lung Cancer Model : In a mouse model using A549 lung cancer cells, THIO was shown to decrease tumor growth more effectively than traditional therapies like 6-thioguanine. This suggests that THIO may offer superior therapeutic benefits by specifically targeting telomerase-positive tumors .

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the structural stability and electronic properties of Inosine, 2'-deoxy-6-thio- in aqueous environments?

  • Methodological Answer : Use spectroscopic techniques such as UV-Vis absorption spectroscopy to measure molar absorptivity and monitor stability under varying pH/temperature conditions. Calibration curves (e.g., using adenosine analogs as reference standards) and Grubbs tests for outlier detection can ensure data reliability. X-ray crystallography or NMR spectroscopy may resolve atomic-level structural details, particularly for sulfur substitution effects .

Q. What are the standard protocols for synthesizing and characterizing Inosine, 2'-deoxy-6-thio- in vitro?

  • Methodological Answer : Synthesis typically involves nucleoside modification via thiolation at the 6-position of the purine ring. Characterization requires HPLC purification with UV detection (260 nm) and mass spectrometry (MS) for molecular weight confirmation. Comparative analysis with unmodified inosine controls ensures purity and identifies thio-substitution artifacts .

Q. How does Inosine, 2'-deoxy-6-thio- interact with RNA-processing enzymes, and what assays are suitable for preliminary screening?

  • Methodological Answer : Employ enzymatic assays (e.g., adenosine deaminase or polymerase activity assays) with fluorescence-based or radiometric detection. Use wild-type inosine as a control to isolate thio-substitution effects. Kinetic parameters (Km, Vmax) should be calculated to quantify enzymatic efficiency changes .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the translational efficiency of RNA containing Inosine, 2'-deoxy-6-thio- modifications?

  • Methodological Answer : Address variability by standardizing ribosome profiling protocols and incorporating negative controls (e.g., unmodified RNA). Use mass spectrometry to detect misincorporation events (e.g., adenosine vs. guanosine decoding) and statistical models (ANOVA) to assess significance. Replicate experiments across cell lines to control for context-dependent effects .

Q. What experimental frameworks are optimal for testing hypotheses about the epigenetic or metabolic roles of Inosine, 2'-deoxy-6-thio-?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypothesis-driven studies. For example, use CRISPR-edited cell lines lacking ADAR enzymes to isolate thio-inosine-specific effects. Pair RNA-seq with metabolomics to map downstream pathways .

Q. How can computational modeling improve understanding of Inosine, 2'-deoxy-6-thio-'s role in RNA secondary structure stabilization?

  • Methodological Answer : Perform molecular dynamics (MD) simulations comparing thio-inosine-modified RNA with wild-type structures. Parameters like free energy (ΔG) and hydrogen-bonding patterns can predict stability. Validate predictions via circular dichroism (CD) spectroscopy or thermal denaturation assays .

Q. What strategies mitigate biases when analyzing the mutagenic potential of Inosine, 2'-deoxy-6-thio- in genomic studies?

  • Methodological Answer : Use high-throughput sequencing with error-corrected libraries (e.g., duplex sequencing) to distinguish true mutations from artifacts. Include spike-in controls with known mutation rates and apply Bayesian statistical models to quantify background noise .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., ribosome profiling + MS). For outlier handling, apply Grubbs tests or robust regression models .
  • Research Question Formulation : Align questions with current trends (e.g., RNA epitranscriptomics) and ensure specificity (e.g., "How does thio-substitution at the 6-position alter ADAR1 binding kinetics?" vs. broad inquiries) .
  • Literature Review : Systematically catalog prior studies on thio-modified nucleosides, focusing on methodological gaps (e.g., lack of in vivo translational data) .

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